Cas no 1806149-46-1 (Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate
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- インチ: 1S/C10H9F3N2O6/c1-3-20-9(16)5-4-14-8(19-2)6(15(17)18)7(5)21-10(11,12)13/h4H,3H2,1-2H3
- InChIKey: IFNZVPBASNEBMT-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C(=NC=C1C(=O)OCC)OC)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 386
- トポロジー分子極性表面積: 104
- XLogP3: 2.4
Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029085597-1g |
Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate |
1806149-46-1 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1806149-46-1)
The compound Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1806149-46-1) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a trifluoromethoxy group and a nitro substituent, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential role in developing novel therapeutics and crop protection agents.
In recent years, the demand for fluorinated pyridine derivatives has surged, driven by their enhanced metabolic stability and bioavailability. The presence of the trifluoromethoxy group in Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate contributes to its lipophilicity, a critical factor in drug design. This property aligns with current trends in medicinal chemistry, where fluorine-containing compounds are prioritized for their ability to improve pharmacokinetic profiles. Additionally, the nitro group offers versatile reactivity, enabling further functionalization for targeted applications.
The synthesis of Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate involves multi-step organic reactions, often starting from commercially available pyridine precursors. Key steps include nitration, etherification, and esterification, each requiring precise control of reaction conditions to achieve high yields and purity. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry are employed to confirm the compound's structure, ensuring compliance with industry standards.
From an industrial perspective, CAS No. 1806149-46-1 is gaining traction as a building block for heterocyclic chemistry. Its applications extend to the development of antimicrobial agents and herbicides, addressing global challenges like antibiotic resistance and sustainable agriculture. Notably, the compound's electron-withdrawing groups enhance its reactivity in nucleophilic substitution reactions, making it a preferred choice for structure-activity relationship (SAR) studies.
Environmental and safety considerations are paramount when handling Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate. While not classified as hazardous, proper laboratory practices, including the use of personal protective equipment (PPE) and fume hoods, are recommended. Regulatory frameworks such as REACH and FDA guidelines provide guidance on its safe use in research and manufacturing settings.
In conclusion, Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate represents a cutting-edge tool in modern chemistry. Its multifaceted applications, coupled with its structural uniqueness, position it as a compound of interest for both academic and industrial research. As the scientific community continues to explore fluorine chemistry and nitroaromatics, this compound is poised to play a pivotal role in future innovations.
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